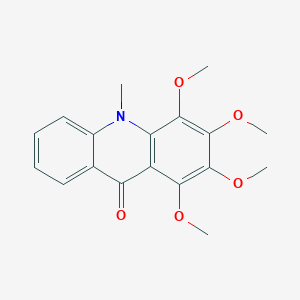

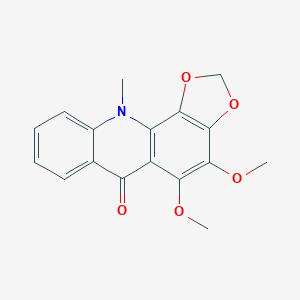

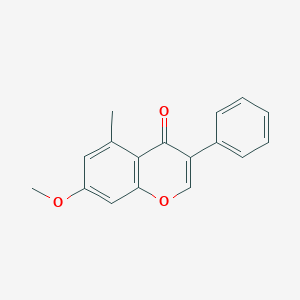

5-Methyl-7-methoxyisoflavone

Vue d'ensemble

Description

Analyse Biochimique

Biochemical Properties

5-Methyl-7-methoxyisoflavone is believed to have anabolic properties, which means it can help build muscle and bone mass .

Cellular Effects

In terms of cellular effects, this compound is thought to have antioxidant and anti-inflammatory properties . It is also believed to prevent muscle breakdown and promote muscle growth within the body . These effects have not been conclusively demonstrated in scientific studies .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, no measurable effects of this compound were observed in athletic performance or in levels of testosterone and cortisol over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently insufficient evidence to describe how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound can undergo phase I biotransformation reactions, including O-demethylation and hydroxylation . These reactions can lead to the formation of additional metabolites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7-methoxyisoflavone typically involves multiple steps:

Starting Material: The process begins with 3,5-dihydroxy-toluene.

Hoesch Reaction: This reaction yields 2,4-dihydroxy-6-methyldeoxybenzoin.

Cyclization: The intermediate undergoes a cyclization process to form 5-methyl-7-hydroxyisoflavone.

Methoxylation: Finally, the compound is methoxylated using dimethyl carbonate to produce this compound.

Industrial Production Methods: In industrial settings, the synthesis is optimized for higher yields and purity. The total yield under optimal conditions can reach approximately 47.8% .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-7-methoxyisoflavone undergoes several types of chemical reactions, including:

O-demethylation: Removal of the methoxy group.

Hydroxylation: Addition of hydroxyl groups.

Common Reagents and Conditions:

O-demethylation: Typically involves the use of strong acids or bases.

Hydroxylation: Often carried out using oxidizing agents.

Major Products: The primary products of these reactions include various hydroxylated and demethylated derivatives of this compound .

Applications De Recherche Scientifique

5-Methyl-7-methoxyisoflavone has been studied for various applications:

Chemistry: Used as a model compound in synthetic organic chemistry.

Biology: Investigated for its potential anabolic effects on muscle tissue.

Industry: Utilized in the formulation of dietary supplements aimed at enhancing muscle mass and recovery.

Mécanisme D'action

The compound is believed to exert its effects through several mechanisms:

Cortisol Regulation: It helps in controlling cortisol levels, which can reduce muscle breakdown.

Testosterone Production: It may increase testosterone levels, promoting muscle growth.

Molecular Targets: The primary targets include cortisol receptors and pathways involved in protein synthesis.

Comparaison Avec Des Composés Similaires

5-Hydroxy-7-methoxyflavone: Similar in structure but differs in the location of functional groups.

7-Methoxyflavone: Another flavone with similar anabolic properties.

Uniqueness: 5-Methyl-7-methoxyisoflavone is unique due to its specific combination of methoxy and methyl groups, which contribute to its potent anabolic effects without the side effects commonly associated with steroids .

Propriétés

IUPAC Name |

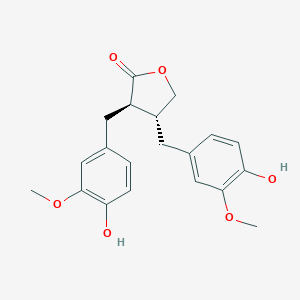

7-methoxy-5-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-8-13(19-2)9-15-16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOUYULOZZRTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Record name | 5-Methyl-7-methoxyisoflavone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/5-Methyl-7-methoxyisoflavone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002754 | |

| Record name | 5-Methyl-7-methoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82517-12-2 | |

| Record name | 5-Methyl-7-methoxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82517-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082517122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-7-methoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 7-methoxy-5-methyl-3-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW23TRU3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 5-methyl-7-methoxyisoflavone in treating neurological diseases?

A1: Research suggests that this compound exhibits promising remyelinating properties, potentially beneficial for treating demyelinating diseases like multiple sclerosis (MS) []. A drug screening platform identified it as a potential therapeutic agent for MS, demonstrating activity in promoting remyelination, a crucial process for restoring neuronal function following damage [].

Q2: How does this compound impact oxidative stress in the context of neurological disorders?

A2: While this compound is recognized as an antioxidant, its remyelinating activity may stem from mechanisms beyond its antioxidant effects []. Studies using structure-activity relationship analysis revealed "off-target" sites responsible for its remyelinating action, independent of its antioxidant properties []. This suggests a multifaceted mode of action.

Q3: Can this compound interfere with drug tests?

A3: Yes, this compound has been shown to potentially cause false positive results in urinary cannabinoid screening tests []. This cross-reactivity with the antibody-based screening test was observed and investigated, highlighting the importance of considering potential interferences from dietary supplements during drug testing [].

Q4: Are there any studies exploring the use of this compound in material science?

A4: Yes, research has investigated the use of this compound in material science applications. One study explored its use as a modifying agent in the sol-gel synthesis of Zn1−xMnxO thin films []. This suggests potential for the compound in developing novel materials, although further research is needed.

Q5: What analytical techniques are used to detect and quantify this compound in biological samples?

A5: Various analytical techniques are employed for detecting and quantifying this compound in biological samples, particularly urine []. These include:

- High-performance liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) []: This technique is used to separate, identify, and quantify the compound and its metabolites in the sample.

- Gas chromatography coupled with mass spectrometry (GC/MS) []: Following derivatization processes like acetylation and silylation, GC/MS enables separation and detection of the compound based on its volatility and mass-to-charge ratio.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

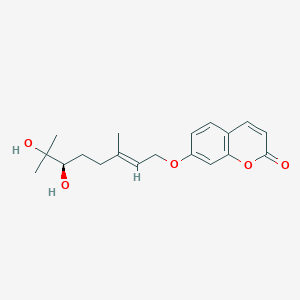

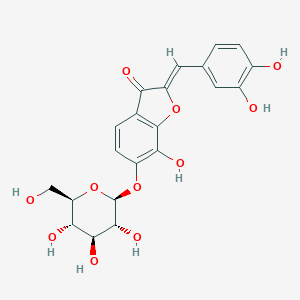

![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)